molecular formula C14H10O5 B13792285 1,3-Benzenedicarboxylic acid, 5-phenoxy- CAS No. 28023-55-4

1,3-Benzenedicarboxylic acid, 5-phenoxy-

Cat. No.: B13792285
CAS No.: 28023-55-4
M. Wt: 258.23 g/mol
InChI Key: ZZMSWJDUUZUBNA-UHFFFAOYSA-N
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Description

5-Phenoxyisophthalic acid is an aromatic compound with the molecular formula C14H10O5. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a phenoxy group. This compound is known for its applications in the synthesis of hyperbranched polymers and coordination polymers due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenoxyisophthalic acid can be synthesized through the polycondensation of an AB2-type monomer. The process involves the use of phosphorous pentoxide-methanesulfonic acid (PPMA) as a condensing agent and solvent. The reaction typically proceeds under controlled conditions to achieve the desired molecular weight and solubility properties .

Industrial Production Methods

In industrial settings, the synthesis of 5-phenoxyisophthalic acid may involve large-scale polycondensation reactions. The reaction conditions, such as temperature, time, and the amount of condensing agent, are optimized to ensure high yield and purity of the product. The resulting compound is then purified and characterized using techniques like gel permeation chromatography and thermogravimetric analysis .

Chemical Reactions Analysis

Types of Reactions

5-Phenoxyisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenoxyisophthalic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-phenoxyisophthalic acid in catalysis involves the activation of carboxylic acid groups, which facilitate the hydrolysis of cellulose. The hyperbranched structure of the polymers derived from this compound provides numerous active sites for catalytic reactions, enhancing their efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenoxyisophthalic acid is unique due to its phenoxy group, which imparts distinct structural and functional properties. This makes it particularly suitable for the synthesis of hyperbranched polymers and coordination polymers with specific applications in catalysis and material science .

Properties

CAS No.

28023-55-4

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

5-phenoxybenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C14H10O5/c15-13(16)9-6-10(14(17)18)8-12(7-9)19-11-4-2-1-3-5-11/h1-8H,(H,15,16)(H,17,18)

InChI Key

ZZMSWJDUUZUBNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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